(2R,3S)-2,3-dimethylmorpholine hydrochloride
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Overview
Description
(2R,3S)-2,3-Dimethylmorpholine hydrochloride is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-dimethylmorpholine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 2,3-dimethyl-1,4-butanediol and morpholine.
Cyclization Reaction: The key step involves the cyclization of 2,3-dimethyl-1,4-butanediol with morpholine under acidic conditions to form the morpholine ring.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (2R,3S)-2,3-dimethylmorpholine.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:
Continuous Flow Reactors: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.
Purification: Employing techniques such as crystallization and recrystallization to obtain high-purity this compound.
Quality Control: Implementing rigorous quality control measures to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2,3-Dimethylmorpholine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced morpholine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in the hydrochloride salt can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Oxidation: N-oxides of (2R,3S)-2,3-dimethylmorpholine.
Reduction: Reduced morpholine derivatives.
Substitution: Substituted morpholine compounds depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2,3-Dimethylmorpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its pharmacological properties, including potential use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2R,3S)-2,3-dimethylmorpholine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-2,3-Dimethylmorpholine: The free base form without the hydrochloride salt.
(2R,3S)-2,3-Dimethylpyrrolidine: A structurally similar compound with a pyrrolidine ring instead of a morpholine ring.
(2R,3S)-2,3-Dimethylpiperidine: Another similar compound with a piperidine ring.
Uniqueness
(2R,3S)-2,3-Dimethylmorpholine hydrochloride is unique due to its specific stereochemistry and the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
1660110-78-0 |
---|---|
Molecular Formula |
C6H14ClNO |
Molecular Weight |
151.6 |
Purity |
95 |
Origin of Product |
United States |
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